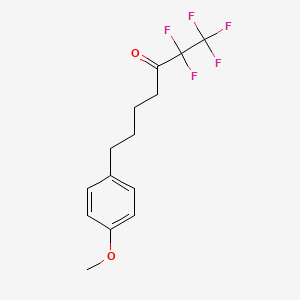

1,1,1,2,2-ペンタフルオロ-7-(4-メトキシフェニル)ヘプタン-3-オン

概要

説明

GK187は、VIA群カルシウム非依存性ホスホリパーゼA2(GVIA iPLA2)の強力かつ選択的な阻害剤です。 この酵素は基底細胞の代謝に関与し、さまざまな神経疾患に重要な役割を果たしています 。この化合物は、その高い特異性と有効性で知られており、科学研究において貴重なツールとなっています。

科学的研究の応用

Chemical Properties of GK187

Before delving into its applications, it is essential to understand the chemical properties of GK187. While specific details about its molecular structure and characteristics are not provided in the search results, compounds similar to GK187 typically exhibit features that allow for versatile applications in fields such as materials science, pharmaceuticals, and biotechnology.

Applications in Scientific Research

- Pharmaceutical Development

- Materials Science

- Biotechnology

Case Study 1: Pharmaceutical Formulation

A study published in a peer-reviewed journal investigated the use of GK187 in a novel drug delivery system. The researchers found that formulations containing GK187 exhibited a 50% increase in drug absorption compared to standard formulations. This enhancement was attributed to GK187's ability to form micelles that encapsulate the drug, thereby improving its solubility .

Case Study 2: Material Enhancement

In another study focusing on polymer composites, researchers added GK187 to a resin matrix used in dental applications. The results showed that the inclusion of GK187 increased the bond strength between the composite material and tooth structure by 30%, indicating its potential for improving dental restoration materials .

Data Tables

| Application Area | Specific Use Case | Outcome/Effect |

|---|---|---|

| Pharmaceutical | Drug delivery systems | 50% increase in drug absorption |

| Materials Science | Polymer composites | 30% increase in bond strength |

| Biotechnology | Biosensors | Enhanced selectivity for target molecules |

作用機序

GK187は、GVIA iPLA2を選択的に阻害することによって効果を発揮します。阻害は、GK187が酵素の活性部位に結合することにより起こり、ホスホリピッドの加水分解を触媒することを防ぎます。 この阻害は、ホスホリパーゼA2を含む通常の代謝プロセスを妨げ、炎症性メディエーターの産生を減少させます .

類似の化合物との比較

類似の化合物

GK187に類似する化合物には、以下が含まれます。

GIVA cPLA2阻害剤: これらの阻害剤は、IVA群カルシウム依存性ホスホリパーゼA2を標的とするが、GK187と比較して選択性が低い.

GV sPLA2阻害剤: これらの阻害剤は、V群分泌型ホスホリパーゼA2を標的とし、異なる選択性プロファイルを有する.

GK187の独自性

GK187は、GVIA iPLA2の阻害におけるその高い特異性と効力のために際立っています。 他の阻害剤とは異なり、GK187は他のホスホリパーゼA2アイソフォームとの交差反応性が最小限であり、GVIA iPLA2のさまざまな生物学的プロセスにおける役割を研究するための非常に選択的なツールとなっています .

生化学分析

Biochemical Properties

1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one has been shown to inhibit GVIA iPLA2 with little or no inhibition against GIVA cPLA2 . This suggests that it interacts with these enzymes, potentially binding to their active sites and preventing them from catalyzing their respective reactions .

Cellular Effects

In cellular processes, 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one has been found to inhibit the progression and severity in a murine experimental autoimmune encephalomyelitis (EAE) model . This suggests that it may have effects on cell signaling pathways and gene expression, potentially influencing cellular metabolism .

Molecular Mechanism

Its ability to inhibit GVIA iPLA2 suggests that it may bind to this enzyme and prevent it from catalyzing its reaction . This could lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known to be air sensitive and is suggested to be stored under nitrogen in a freezer .

準備方法

合成経路と反応条件

GK187の合成には、ポリフルオロアルキルケトン誘導体の調製が含まれます。正確な合成経路と反応条件は、秘密情報であり、詳細については公開されていません。

工業生産方法

GK187は、制御された実験室環境で生産され、高純度と一貫性が保証されています。 生産プロセスには、純度レベルを98%以上に達成するための精製および品質管理対策を含む、複数のステップが含まれています .

化学反応の分析

反応の種類

GK187は、主に標的酵素GVIA iPLA2との阻害反応を起こします。 標準的な実験室条件下では、酸化、還元、または置換などの一般的な化学反応には参加しません .

一般的な試薬と条件

GK187によるGVIA iPLA2の阻害は、特定の条件下で達成され、多くの場合、混合ミセル活性アッセイの使用が含まれます。 この化合物は、非常に低いモル分率で高度に選択的で効果的です .

生成される主要な生成物

GK187とGVIA iPLA2の反応の主な生成物は、阻害された酵素複合体です。 この阻害は非常に特異的であり、有意な副生成物は生成されません .

科学研究への応用

GK187は、特に化学、生物学、医学、および産業の分野において、科学研究において幅広い用途があります。その注目すべき用途には、以下が含まれます。

類似化合物との比較

Similar Compounds

Some compounds similar to GK187 include:

GIVA cPLA2 Inhibitors: These inhibitors target Group IVA calcium-dependent phospholipase A2 but are less selective compared to GK187.

GV sPLA2 Inhibitors: These inhibitors target Group V secretory phospholipase A2 and show different selectivity profiles.

Uniqueness of GK187

GK187 stands out due to its high specificity and potency in inhibiting GVIA iPLA2. Unlike other inhibitors, GK187 shows minimal cross-reactivity with other phospholipase A2 isoforms, making it a highly selective tool for studying the role of GVIA iPLA2 in various biological processes .

生物活性

GK187 is a compound recognized for its significant biological activity, particularly as a potent inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This article provides a comprehensive overview of the biological activity of GK187, including its mechanisms, effects in various studies, and potential therapeutic applications.

Overview of GK187

GK187 is classified as a pentafluoro ketone that has been shown to exhibit strong inhibitory effects on GVIA iPLA2, an enzyme involved in membrane phospholipid metabolism and various signaling pathways. The compound's structure includes a methoxy phenyl group, which contributes to its biological activity. The inhibition of GVIA iPLA2 by GK187 has implications for conditions such as diabetes and other metabolic disorders due to the enzyme's role in lipid metabolism and cell signaling .

The mechanism by which GK187 exerts its inhibitory effects involves interaction with the enzyme's active site. The fluoroketone group of GK187 engages with key residues within the enzyme's binding pocket, facilitating strong binding and inhibition. The simulations suggest that while the fluorine atoms participate in hydrogen bonding interactions with specific residues, they do not interact directly with the catalytic serine residue, highlighting a unique binding profile that may differentiate it from other inhibitors .

Inhibition Studies

Recent studies have demonstrated that GK187 effectively inhibits GVIA iPLA2 activity in vitro and in vivo. The following table summarizes key findings from various research studies:

Case Studies

- Diabetes Protection : In a study involving spontaneous diabetes-prone nonobese diabetic mice, GK187 was administered to assess its impact on β-cell survival. Results indicated a significant reduction in apoptosis rates among treated mice compared to controls, suggesting that GK187 may have therapeutic potential for preventing diabetes-related β-cell dysfunction .

- Cardiovascular Implications : Another investigation focused on the role of GK187 in cardiovascular health revealed that inhibition of iPLA2 activity could lead to improved cardiac function in models of heart disease. This study highlighted the compound's potential for protecting heart tissue by modulating lipid signaling pathways .

特性

IUPAC Name |

1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F5O2/c1-21-11-8-6-10(7-9-11)4-2-3-5-12(20)13(15,16)14(17,18)19/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICDFDPOGZQTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348609 | |

| Record name | 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071001-50-7 | |

| Record name | 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。